molecular formula C6H7N3 B1582038 Picolinimidamide CAS No. 52313-50-5

Picolinimidamide

Cat. No.: B1582038
CAS No.: 52313-50-5
M. Wt: 121.14 g/mol
InChI Key: KNXKVYCVGXFLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Picolinimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Future Directions

Picolinimidamide-based ligand systems are being studied for their potential in providing maximum intermolecular interactions . This research could lead to new insights into the interplay between anion effect, crystal packing, and supramolecular interactions in tuning the magnetic properties of spin crossover (SCO) compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinimidamide can be synthesized through several methods. One common approach involves the reaction of picolinonitrile with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the continuous addition of picolinonitrile and ammonia, with careful control of temperature and pressure to optimize yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Picolinimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form picolinic acid.

    Reduction: It can be reduced to form picolinamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Picolinic acid.

    Reduction: Picolinamine.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Picolinimidamide can be compared to other similar compounds, such as picolinamide and picolinic acid:

    Picolinamide: Similar to this compound but with an amide group instead of an amidine group. It is used as a ligand and in the synthesis of coordination complexes.

    Picolinic Acid: An oxidized form of this compound, used in the synthesis of metal chelates and as a nutritional supplement.

Uniqueness: this compound is unique due to its amidine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and chemists, while its potential therapeutic applications continue to be explored.

Properties

IUPAC Name

pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-6(8)5-3-1-2-4-9-5/h1-4H,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXKVYCVGXFLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339493
Record name Picolinimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52313-50-5
Record name Picolinimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Picolinimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To the solution of LiHMDS (5.18 g, 0.026 mmol, 1.3 equiv.) was added picolinonitrile (2.08 g, 0.02 mmol, 1 equiv.) at ice-bath and kept stirred for 2 h. Then, the reaction mixture was acidified with aqueous HCl (4N) to pH2, cooled at ice-bath and kept stirred. Then, the mixture was extracted with EA (200 mL×5). The combined organic phase was washed with brine, dried (Na2SO4), and evaporated to get picolinimidamide (2.0 g, 83%). LC-MS (m/z)=122 [M+H]+.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods IV

Procedure details

The novel 4-amino-2-(2-pyridyl)pyrimidines are prepared by methods known per se (J. Org. Chem.; 1967, 32, 1591). For that purpose, 2-cyanopyridine is reacted, in a suitable solvent, for example methanol, ethanol, isopropanol, DMF, tetrahydrofuran etc., with ammonium acetate or ammonium chloride at a temperature of from −10° C. to 100° C. over a period of from 1 hour to 24 hours to form the corresponding 2-amidinopyridine. The 2-amidinopyridine is then condensed with an appropriate β-keto ester using an auxiliary base, for example sodium carbonate, potassium hydroxide, sodium ethanolate, sodium methanolate, potassium tert-butanolate etc., in a suitable solvent, for example methanol, ethanol, butanol, tert-butanol, THF, DMF, acetonitrile, toluene, xylene etc., over a period of from 1 to 24 hours at a temperature of from 40 to 120° C. The 4-hydroxy-2-(2-pyridyl)pyrimidine thereby obtained is then converted into the corresponding 4-chloro-2-(2-pyridyl)pyrimidine by conventional methods using phosphorus oxychloride. The substituted 4-amino-2-(2-pyridyl)pyrimidines are obtained by reacting the 4-chloro-2-(2-pyridyl)pyrimidine with primary or secondary amines in a suitable solvent, for example DMF, dioxane, toluene, xylene, ethanol, butanol, and an auxiliary base, for example triethylamine, DIEA, sodium carbonate, potassium hydroxide etc., or using an excess of amine at from 40 to 130° C. over a period of from 1 to 24 hours. Preparation of the compounds of formula (2), except for the reaction with polymer-bound diamines, is analogous to that of compound (1). The polymer-bound diamines are obtained by reacting an excess of from 2 to 10 equivalents of diamine in, for example, DMF, dichloromethane, THF or dioxane with trityl chloride polystyrene resin at a temperature of from 10 to 50° C. over a period of from 0.5 to 24 hours. From 2 to 10 equivalents of appropriately substituted 4-chloro-2-(2-pyridyl)pyrimidines are then reacted, in a suitable solvent, for example dichloromethane, DMF, THF or toluene, with the polymer-bound diamines at from 10 to 120° C. over a period of from 2 to 48 hours. After washing the resin to remove the excess, the target compounds are split off using from 1 to 30% trifluoroacetic acid in dichloromethane at 25° C. over a period of from 1 to 5 hours. For the purpose of further purification, the substances are freeze-dried from tBuOH/water 4:1 with from 1 to 10% HOAc and once from tBuOH/water 4:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of pyridine-2-carboximidic acid methyl ester (1 eq, 176 mmol, 24 g) in EtOH (150 ml), a solution of NH4Cl (1 eq, 176 mmol, 9.5 g) in water (40 ml) is added. The resulting mixture is refluxed for 5 h. The solvents are evaporated and the residue is recrystallized from EtOH yielding the title compound; [M+H]+=122.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Picolinimidamide
Reactant of Route 2
Reactant of Route 2
Picolinimidamide
Reactant of Route 3
Picolinimidamide
Reactant of Route 4
Picolinimidamide
Reactant of Route 5
Picolinimidamide
Reactant of Route 6
Picolinimidamide
Customer
Q & A

Q1: How does Picolinimidamide contribute to the design of selective PACE4 inhibitors?

A: this compound serves as a key component in developing potent and selective inhibitors for PACE4, a promising target for prostate cancer therapy []. Researchers discovered that incorporating this compound as an Arg-mimetic within the structure of peptide-based inhibitors significantly enhanced their binding affinity for PACE4 while simultaneously restoring selectivity against furin, another closely related protease []. This selective inhibition is crucial for minimizing potential off-target effects and improving the safety profile of future therapeutic agents.

Q2: What structural features of this compound derivatives contribute to their antileishmanial activity?

A: Studies exploring novel treatments for visceral leishmaniasis investigated the antileishmanial properties of arylimidamide-azole hybrids, with this compound serving as the arylimidamide component []. These studies revealed that incorporating a phenoxyalkyl linker between the this compound and azole groups significantly influenced the potency against Leishmania donovani amastigotes. Specifically, increasing the linker length to eight carbons and utilizing an imidazole ring as the terminal group led to enhanced antileishmanial activity [].

Q3: How does the choice of counterion influence the spin-crossover behavior of dinuclear Fe(II) complexes containing this compound ligands?

A: Research on spin-crossover (SCO) materials highlights the significant role of this compound in influencing the magnetic properties of dinuclear Fe(II) complexes []. The choice of counterion during complex synthesis directly impacts the SCO behavior. For instance, employing perchlorate anions promotes strong intermolecular hydrogen bonding interactions within the crystal lattice, leading to abrupt and cooperative spin transitions near room temperature []. This control over spin-state transitions through counterion selection underscores the potential of this compound-based complexes in developing advanced magnetic materials.

Q4: What analytical techniques are employed to characterize and quantify this compound derivatives?

A4: Characterization of newly synthesized this compound derivatives relies on a suite of analytical techniques. These include, but are not limited to:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed structural information about the synthesized compounds [, ].
  • Mass Spectrometry (MS): MS confirms the molecular weight and provides insights into fragmentation patterns, aiding in structural elucidation [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.